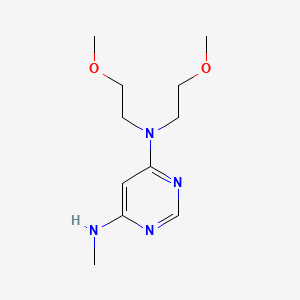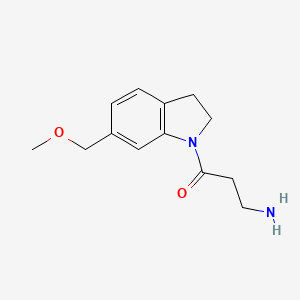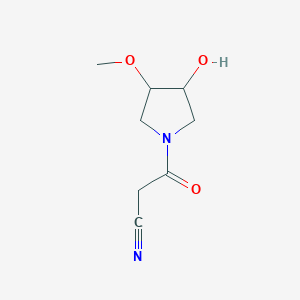![molecular formula C14H20N2O B1493184 (2-(2-aminophenyl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol CAS No. 2098071-23-7](/img/structure/B1493184.png)
(2-(2-aminophenyl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol
Descripción general
Descripción
Hexahydrocyclopenta[c]pyrrol-2(1H)-amine is a chemical compound with the molecular formula C7H14N2 . It is used in various industrial and professional contexts .
Molecular Structure Analysis
The molecular structure of Hexahydrocyclopenta[c]pyrrol-2(1H)-amine consists of 24 bonds, including 10 non-H bonds. It also contains 2 five-membered rings and 1 eight-membered ring .Physical And Chemical Properties Analysis
The physical and chemical properties of Hexahydrocyclopenta[c]pyrrol-2(1H)-amine include various factors such as appearance, physical state, colour, melting point, freezing point, boiling point, density, vapour pressure, partition coefficient, water solubility, solubility in organic solvents, surface tension, flash point, auto flammability, flammability, explosiveness, oxidising properties, oxidation reduction potential, and stability in organic solvents .Aplicaciones Científicas De Investigación
Multicomponent Synthesis
One application in scientific research involves the use of multicomponent reactions (MCRs) for synthesizing complex heterocyclic compounds. For example, Janvier et al. (2002) described a novel multicomponent synthesis of 5-aminooxazole from simple inputs, highlighting the utility of combining different reactants to generate complex structures efficiently. This methodology could be applicable to the synthesis of related compounds, demonstrating the importance of MCRs in accessing diverse chemical spaces with potential relevance to pharmacological research (Janvier et al., 2002).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been found to interact with histone deacetylase (hdac) and the breakpoint cluster abl (bcr-abl) kinase . These targets play crucial roles in cellular processes such as gene expression and signal transduction, respectively.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets by binding to their active sites, thereby modulating their activity . This interaction could lead to changes in cellular processes controlled by these targets.
Biochemical Pathways
Given its potential interaction with hdac and bcr-abl kinase, it may influence pathways related to gene expression and signal transduction . The downstream effects of these interactions could include changes in cell growth, differentiation, and survival.
Result of Action
Based on its potential interaction with hdac and bcr-abl kinase, it may influence cell growth, differentiation, and survival .
Propiedades
IUPAC Name |
[2-(2-aminophenyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-3a-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c15-12-5-1-2-6-13(12)16-8-11-4-3-7-14(11,9-16)10-17/h1-2,5-6,11,17H,3-4,7-10,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQGOQRKBNFPJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2(C1)CO)C3=CC=CC=C3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[(Cyclobutylamino)methyl]cyclobutan-1-amine](/img/structure/B1493110.png)








